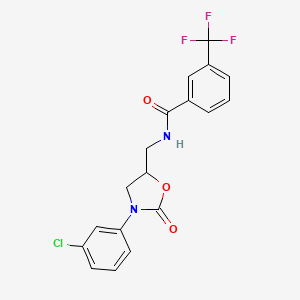
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide" is a benzamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives are synthesized through various methods and have been studied for their crystal structures, chemical properties, and potential as sensing materials, antimicrobial agents, and anticancer compounds.
Synthesis Analysis
Benzamide derivatives are typically synthesized through acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Another method involves the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water, adhering to green chemistry principles . Microwave-assisted synthesis is also employed for the efficient preparation of benzamide derivatives, as demonstrated in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, which provides detailed information about the solid-state properties of these compounds . The crystal structure analysis can reveal the presence of non-covalent interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the compound's behavior in the solid state and in solution .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclocondensation reactions to form novel compounds with potential biological activities . These reactions can be optimized to improve yields and adhere to environmentally friendly practices .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized using a range of spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy . These analyses provide insights into the compound's vibrational frequencies, chemical shifts, and electronic properties. Computational methods, such as density functional theory (DFT) calculations, are also used to predict and compare the properties of these compounds with experimental data . Additionally, the study of non-linear optical (NLO) properties and molecular electrostatic potential (MEP) can be performed to further understand the electronic characteristics of benzamide derivatives .
Case Studies
Benzamide derivatives have been investigated for their potential applications in various fields. For instance, some derivatives exhibit colorimetric sensing behavior for fluoride anions, which could be useful in environmental monitoring . Others have been evaluated for their anticancer activity against a range of human cancer cell lines, showing promising results that could lead to the development of new therapeutic agents . The antimicrobial activity of benzamide derivatives has also been screened, with some compounds showing effectiveness against pathogenic microorganisms .
Applications De Recherche Scientifique
Antihyperglycemic Agents
A study conducted by Nomura et al. (1999) discussed the preparation of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives in the search for antidiabetic agents. Through a structure-activity relationship study, they identified a compound (KRP-297) showing promise as a drug for treating diabetes mellitus, underlining the therapeutic potential of benzamide derivatives in metabolic disorders (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, Awano, 1999).
Antimycobacterial Activity
Nayak et al. (2016) synthesized and characterized new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, evaluating their in vitro antitubercular activities. The study found specific compounds displaying significant activity against Mycobacterium tuberculosis, indicating the potential for benzamide derivatives in treating tuberculosis without causing toxicity to normal cells (Nayak, Ramprasad, Dalimba, Yogeeswari, Sriram, 2016).
Anticancer Agents
The synthesis and evaluation of pro-apoptotic indapamide derivatives for their anticancer activity were detailed by Yılmaz et al. (2015). Among these, a specific compound exhibited high proapoptotic activity against melanoma cell lines, suggesting the applicability of benzamide derivatives as a scaffold for developing anticancer agents (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, Küçükgüzel, 2015).
Supramolecular Gelators
A study by Yadav and Ballabh (2020) introduced N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators. They demonstrated the role of methyl functionality and S⋯O interaction in gelation behavior, providing insights into the design of novel materials based on benzamide derivatives for technological applications (Yadav, Ballabh, 2020).
Propriétés
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-13-5-2-6-14(8-13)24-10-15(27-17(24)26)9-23-16(25)11-3-1-4-12(7-11)18(20,21)22/h1-8,15H,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOBPHLZBFLYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


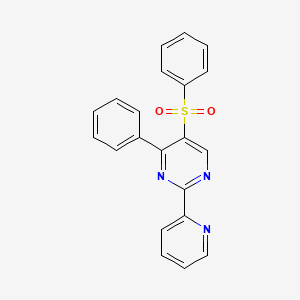
![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)
![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)
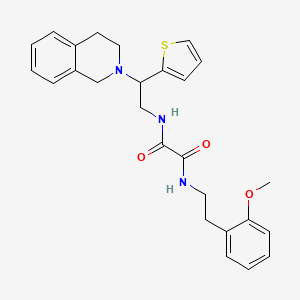

![5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2514463.png)
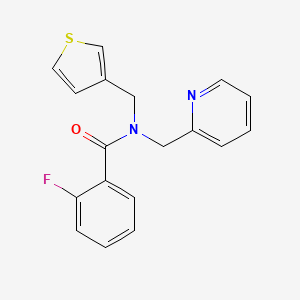
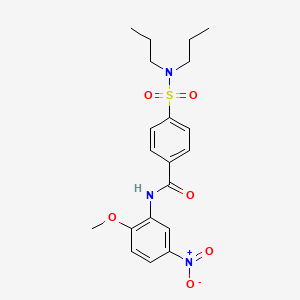
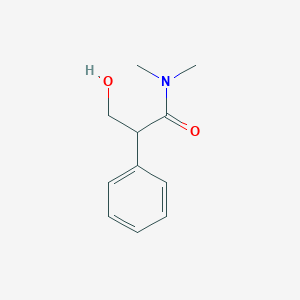

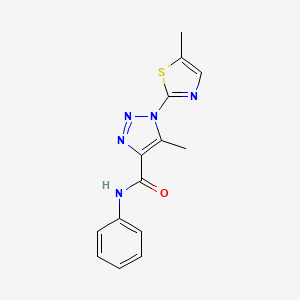
![(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2514471.png)
![2,3-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2514473.png)